molecular formula Re B1218776 Rhenium CAS No. 7440-15-5

Rhenium

Cat. No. B1218776
CAS RN: 7440-15-5
M. Wt: 186.21 g/mol
InChI Key: WUAPFZMCVAUBPE-UHFFFAOYSA-N
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Patent
US09447012B2

Procedure details

Further, as described above, the starting material (glucaric acid or galactaric acid), rhenium catalyst, and acid catalyst are added to the reaction solvent, and reacted together at a proper temperature for a proper reaction time, then separated and purified with a conventional method (e.g., purification with silica column) to obtain glucaric acid ester or galactaric acid ester as an intermediate of adipic acid. In one embodiment, the reaction temperature ranges from 100 to 200° C., and the reaction time is 12 to 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([OH:14])[C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([C:11]([OH:13])=[O:12])O)O)O)O.O=C(O)[C@@H]([C@H]([C@H]([C@@H](C(O)=O)O)O)O)O>[Re]>[C:11]([OH:13])(=[O:12])[CH2:9][CH2:7][CH2:5][CH2:3][C:2]([OH:14])=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)C(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C([C@H](O)[C@@H](O)[C@@H](O)[C@H](O)C(=O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Re]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to the reaction solvent
CUSTOM
Type
CUSTOM
Details
reacted together at a proper temperature for a proper reaction time
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
purified with a conventional method (e.g., purification with silica column)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.